molecular formula C12H14ClFO4S B6627818 Methyl 3-[(2-chloro-5-fluorophenyl)methylsulfonyl]-2-methylpropanoate

Methyl 3-[(2-chloro-5-fluorophenyl)methylsulfonyl]-2-methylpropanoate

Cat. No. B6627818
M. Wt: 308.75 g/mol
InChI Key: HANODYSXEBXEOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(2-chloro-5-fluorophenyl)methylsulfonyl]-2-methylpropanoate is a chemical compound commonly used in scientific research. It is a member of the sulfonyl series of compounds and is known for its ability to inhibit certain enzymes.

Mechanism of Action

The mechanism of action of methyl 3-[(2-chloro-5-fluorophenyl)methylsulfonyl]-2-methylpropanoate involves the inhibition of HDACs. HDACs remove acetyl groups from histone proteins, which can result in the repression of gene expression. By inhibiting HDACs, methyl 3-[(2-chloro-5-fluorophenyl)methylsulfonyl]-2-methylpropanoate can increase the acetylation of histone proteins and promote gene expression.
Biochemical and Physiological Effects
Methyl 3-[(2-chloro-5-fluorophenyl)methylsulfonyl]-2-methylpropanoate has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and inhibit angiogenesis (the formation of new blood vessels). It has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

Methyl 3-[(2-chloro-5-fluorophenyl)methylsulfonyl]-2-methylpropanoate has a number of advantages for lab experiments. It is a potent inhibitor of HDACs and has been shown to have a high degree of selectivity for certain HDAC isoforms. It is also relatively easy to synthesize and has a long half-life in vivo. However, there are also some limitations to its use. It can be toxic at high doses and can have off-target effects on other enzymes. It is also relatively expensive compared to other HDAC inhibitors.

Future Directions

There are a number of future directions for the use of methyl 3-[(2-chloro-5-fluorophenyl)methylsulfonyl]-2-methylpropanoate in scientific research. One potential direction is the investigation of its use as a treatment for cancer, neurodegenerative diseases, and other conditions. Another potential direction is the investigation of its use in combination with other drugs to enhance its therapeutic effects. Finally, there is also potential for the development of new synthetic methods for the production of this compound, which could make it more accessible for research purposes.

Synthesis Methods

The synthesis of methyl 3-[(2-chloro-5-fluorophenyl)methylsulfonyl]-2-methylpropanoate is a multi-step process that involves the use of various reagents and catalysts. The first step involves the preparation of 2-chloro-5-fluorobenzyl alcohol, which is then converted to the corresponding sulfonate ester. The ester is then reacted with 2-methylpropanoic acid to yield the final product.

Scientific Research Applications

Methyl 3-[(2-chloro-5-fluorophenyl)methylsulfonyl]-2-methylpropanoate is commonly used in scientific research as an inhibitor of certain enzymes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. HDAC inhibitors have been investigated as potential treatments for cancer, neurodegenerative diseases, and other conditions.

properties

IUPAC Name

methyl 3-[(2-chloro-5-fluorophenyl)methylsulfonyl]-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFO4S/c1-8(12(15)18-2)6-19(16,17)7-9-5-10(14)3-4-11(9)13/h3-5,8H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANODYSXEBXEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)CC1=C(C=CC(=C1)F)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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